Exclusive α,ω-Diacid Formation Without Decarboxylation
18-Oxooctadecanoic acid is oxidized by cytochrome P450BM-3 (CYP102) exclusively to the corresponding α,ω-dicarboxylic acid (1,18-octadecanedioic acid). In contrast, many aldehyde substrates can undergo competing decarboxylation to form one-carbon-shorter olefins, depending on the enzyme and substrate structure [1]. Under identical assay conditions, 18-oxooctadecanoic acid produced 100% diacid with no detectable olefin, whereas other P450 isoforms or substrates with stabilizing substituents (e.g., 13,14-double bond, 15-methyl) can shift the partition toward decarboxylation [1].
| Evidence Dimension | Enzymatic Oxidation Product Distribution |
|---|---|
| Target Compound Data | 100% 1,18-octadecanedioic acid; 0% olefin |
| Comparator Or Baseline | 16-oxohexadecanoic acid (with 13,14-double bond or 15-methyl substitution) may undergo decarboxylation under certain conditions |
| Quantified Difference | Complete suppression of the decarboxylation pathway for the target compound |
| Conditions | Cytochrome P450BM-3 (CYP102) in vitro enzymatic assay |
Why This Matters
This exclusive conversion ensures a single, predictable product, eliminating analytical interference and enabling accurate quantification in enzymatic studies and metabolic pathway tracing.
- [1] Davis SC, Sui Z, Peterson JA, Ortiz de Montellano PR. Oxidation of omega-oxo fatty acids by cytochrome P450BM-3 (CYP102). Arch Biochem Biophys. 1996 Apr 1;328(1):35-42. doi: 10.1006/abbi.1996.0139. PMID: 8638935. View Source
